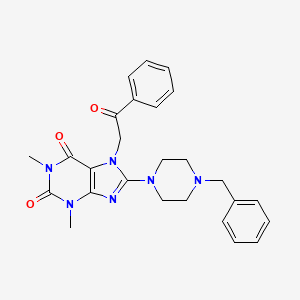

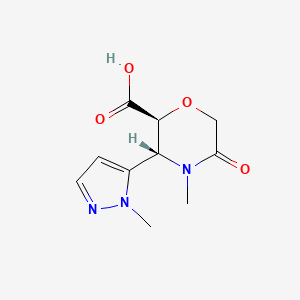

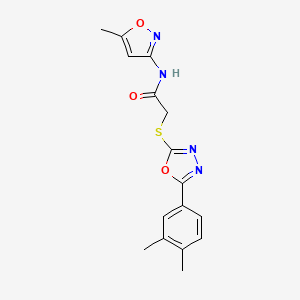

![molecular formula C22H23NO2S B2922282 Benzo[b]thiophen-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone CAS No. 1797333-69-7](/img/structure/B2922282.png)

Benzo[b]thiophen-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzo[b]thiophen-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone” is a chemical compound that has been studied for its affinity towards 5-HT 1A receptors . It’s a derivative of benzo[b]thiophene, a crucial class of heterocyclic compounds with broad biological properties and diversified applications in the field of materials science .

Synthesis Analysis

The compound has been synthesized using a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene . A series of 2-substituted benzo[b]thiophenes were obtained in moderate to good yield (up to 87%) .Chemical Reactions Analysis

The compound has been evaluated for its affinity towards 5-HT 1A receptors . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied .Scientific Research Applications

Synthesis Techniques and Applications

Synthetic Methods for Benzo[b]thiophen Derivatives : A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed, yielding a series of 2-substituted benzo[b]thiophenes, including (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone. This compound exhibits potential as a cannabinoid receptor ligand, demonstrating the chemical's relevance in receptor binding studies (Chen et al., 2017).

Photo-Reorganization for Synthesis of Angular Pentacyclics : Photo-reorganization of related compounds in methanol under UV light has led to the synthesis of angular pentacyclic structures. This method offers a green and convenient approach for generating benzothiophene fused xanthenone derivatives, demonstrating the compound's utility in creating novel organic scaffolds with potential applications in materials science and organic electronics (Dalal et al., 2017).

Anticancer Applications

Evaluation as Anticancer Agents : Novel pyrazoline derivatives, including a compound structurally similar to Benzo[b]thiophen-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone, have been synthesized and evaluated for their cytotoxic effects on HepG-2 cells (human liver hepatocellular carcinoma cell line). These compounds, through their structural analogues, demonstrate promising anticancer properties, highlighting the potential of Benzo[b]thiophen derivatives in cancer treatment research (Xu et al., 2017).

Mechanism of Action

Target of Action

The primary target of Benzo[b]thiophen-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone is the cannabinoid receptor . This compound can also display affinity towards 5-HT1A serotonin receptors .

Mode of Action

This compound interacts with its targets by binding to the cannabinoid and 5-HT1A serotonin receptors. The interaction with the cannabinoid receptor is particularly significant as it can lead to various physiological responses . The compound’s affinity towards 5-HT1A receptors has been demonstrated in in vitro studies .

Properties

IUPAC Name |

1-benzothiophen-2-yl-[3-(4-methoxyphenyl)azepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2S/c1-25-19-11-9-16(10-12-19)18-7-4-5-13-23(15-18)22(24)21-14-17-6-2-3-8-20(17)26-21/h2-3,6,8-12,14,18H,4-5,7,13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFITVSRXZBJWCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

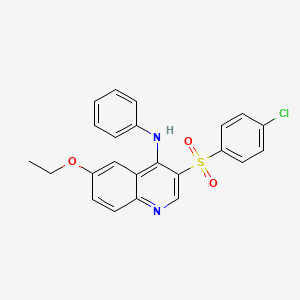

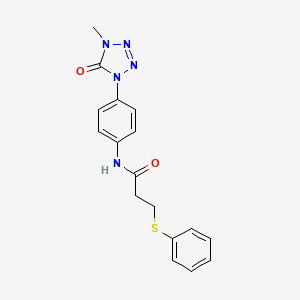

![methyl 2-{8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate](/img/structure/B2922200.png)

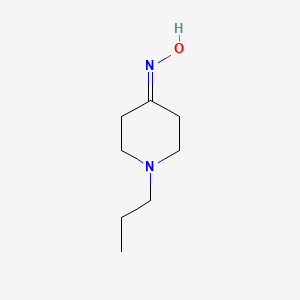

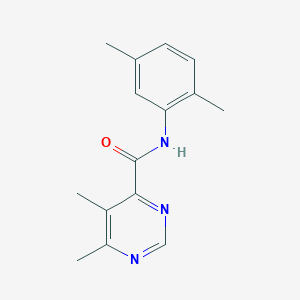

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2922205.png)

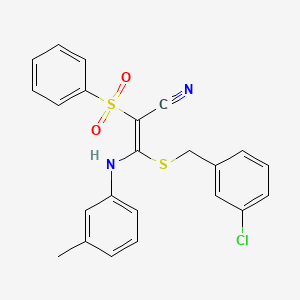

![N~5~-(3-chloro-4-methoxyphenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2922216.png)

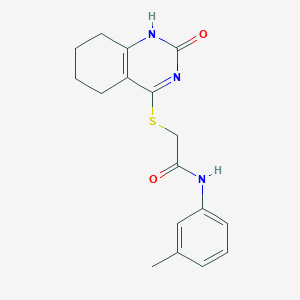

![1'-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2922220.png)